molecular formula C9H10INO3 B8620300 5-Iodo-6-isopropoxynicotinic acid

5-Iodo-6-isopropoxynicotinic acid

Cat. No. B8620300
M. Wt: 307.08 g/mol
InChI Key: AYWCGZTUUATRNA-UHFFFAOYSA-N
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Patent
US07605171B2

Procedure details

To a solution of 210 mg (0.63 mmol) of ethyl 5-iodo-6-isopropoxynicotinate (from Step B) in 2.5 mL isopropanol was added 250 μL of 5.0 N NaOH. After stirring at rt for S h, the reaction mixture was partitioned between EtOAc (10 mL) and 1.0 N HCl (10 mL). The organic layer was separated, washed with brine (3×5 mL), dried over MgSO4, and concentrated to give 190 mg of the title compound: 1H NMR (500 MHz, CDCl3) δ 1.44 (d, J=6.4, 6H), 5.44 (m, 1H), 8.66 (d, J=2.1, 1H), 8.83 (d, J=2.1, 1H).
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([O:13][CH:14]([CH3:16])[CH3:15])=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7]([O:9]CC)=[O:8].[OH-].[Na+]>C(O)(C)C>[I:1][C:2]1[C:3]([O:13][CH:14]([CH3:16])[CH3:15])=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
IC=1C(=NC=C(C(=O)OCC)C1)OC(C)C
Name
Quantity
250 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for S h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between EtOAc (10 mL) and 1.0 N HCl (10 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=NC=C(C(=O)O)C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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